molecular formula C20H21ClN4O3 B2871144 N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide CAS No. 1170822-49-7

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Cat. No.: B2871144
CAS No.: 1170822-49-7
M. Wt: 400.86
InChI Key: XEHOUOROZQMRRU-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl group, a ureido group, and a cyclopropanecarboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ureido Intermediate: The reaction begins with the formation of the ureido intermediate by reacting 4-chlorophenyl isocyanate with ethylenediamine under controlled conditions.

    Cyclopropanecarboxamido Formation: The intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(4-bromophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
  • N-(2-(3-(4-fluorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
  • N-(2-(3-(4-methylphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Uniqueness

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The combination of ureido and cyclopropanecarboxamido groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c21-15-5-9-17(10-6-15)25-20(28)23-12-11-22-18(26)13-3-7-16(8-4-13)24-19(27)14-1-2-14/h3-10,14H,1-2,11-12H2,(H,22,26)(H,24,27)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHOUOROZQMRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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